5-chloro-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxybenzenesulfonamide
Description
Properties
IUPAC Name |
5-chloro-N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O4S/c1-24-14-6-4-12(17)10-15(14)25(22,23)18-8-9-20-16(21)7-5-13(19-20)11-2-3-11/h4-7,10-11,18H,2-3,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITZMZQUBDOYOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxybenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. A general synthetic route may include:
Formation of the pyridazinone moiety: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the cyclopropyl group: This step may involve the alkylation of the pyridazinone intermediate with cyclopropyl halides or cyclopropyl carbinols using strong bases or catalysts.
Attachment of the ethyl linker: The ethyl group can be introduced via alkylation reactions using ethyl halides or ethyl sulfonates.
Formation of the sulfonamide linkage: This step involves the reaction of the intermediate with sulfonyl chlorides or sulfonyl anhydrides in the presence of a base.
Introduction of the chloro and methoxy groups: These groups can be introduced through electrophilic aromatic substitution reactions using chlorinating agents and methoxylating agents, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized at the methoxy or cyclopropyl groups using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may target the pyridazinone moiety or the sulfonamide group using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alcohols, amines, or reduced sulfonamide derivatives.
Substitution: Formation of substituted benzene derivatives with new functional groups replacing the chloro group.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules, studying its reactivity and properties.
Biology: Investigating its potential as a bioactive molecule, including its interactions with biological targets.
Medicine: Exploring its potential as a pharmaceutical agent, including its efficacy and safety in preclinical and clinical studies.
Industry: Potential use in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxybenzenesulfonamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity or function. The presence of the sulfonamide group suggests potential interactions with enzymes that recognize sulfonamide moieties, while the pyridazinone and cyclopropyl groups may contribute to binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Benzenesulfonamide Class
Tamsulosin Hydrochloride (C20H28N2O5S•HCl)
- Structure: A methoxybenzenesulfonamide derivative with a 2-ethoxyphenoxyethylamino-propyl substituent.
- Key Differences: While both compounds share the methoxybenzenesulfonamide backbone, Tamsulosin’s substituent is bulkier and includes an ethoxyphenoxy group, contributing to its α1-adrenergic receptor selectivity for treating benign prostatic hyperplasia.
Data Table 1: Structural Comparison
| Property | Target Compound | Tamsulosin Hydrochloride |
|---|---|---|
| Molecular Formula | C16H19ClN3O4S (estimated) | C20H28N2O5S•HCl |
| Core Structure | Benzenesulfonamide + pyridazinone | Benzenesulfonamide + phenoxyethyl |
| Key Substituents | 5-Cl, 2-OCH3, cyclopropyl-pyridazine | 2-OCH3, ethoxyphenoxyethyl |
| Therapeutic Area (Inferred) | Undetermined (structural hints suggest kinase or protease inhibition) | α1-Adrenergic antagonist (BPH) |
Chlorinated Heterocyclic Compounds in Agrochemicals
Pyrimidifen (C19H23ClN4O)
- Structure: A pyrimidinamine derivative with chloro, ethyl, and ethoxyethylphenoxy substituents.
- Comparison: Unlike the target compound, pyrimidifen lacks a sulfonamide group but shares chloro and alkoxy substituents. Such features are critical in agrochemicals for lipophilicity and target binding (e.g., acaricidal activity). The target’s pyridazinone ring may mimic pyrimidine’s role in hydrogen bonding with biological targets .
Diflumetorim (C13H13ClF2N2O)
- Structure : A pyrimidinamine with difluoromethoxy and chlorophenyl groups.
- Comparison : Both compounds incorporate halogen atoms (Cl, F) and heterocycles, but diflumetorim’s difluoromethoxy group enhances metabolic stability in fungicidal applications. The target’s methoxy and cyclopropyl groups may similarly influence pharmacokinetics .
Data Table 2: Functional Group Analysis
| Compound | Halogen Substituents | Heterocycle | Alkoxy Group | Potential Application |
|---|---|---|---|---|
| Target Compound | 5-Cl | Pyridazinone | 2-OCH3 | Pharmaceutical (inferred) |
| Pyrimidifen | 5-Cl | Pyrimidine | Ethoxyethylphenoxy | Acaricide |
| Diflumetorim | 5-Cl | Pyrimidine | Difluoromethoxy | Fungicide |
Benzodiazepine Derivatives
Methylclonazepam (C16H12ClN3O3)
- Structure : A 1,4-benzodiazepine with chloro, nitro, and methyl groups.
- Comparison: While Methylclonazepam’s benzodiazepine core targets GABA receptors (anticonvulsant/anxiolytic), the target compound’s pyridazinone and sulfonamide groups suggest divergent mechanisms. However, both utilize chloro substituents for electronic effects and metabolic resistance .
Research Findings and Limitations
- Structural Insights: The target compound’s pyridazinone-sulfonamide hybrid is unique among the compared compounds. Its cyclopropyl group may enhance membrane permeability compared to Tamsulosin’s bulkier substituents.
- Gaps in Evidence: No pharmacological or crystallographic data for the target compound were found in the provided sources. Comparisons are inferred from structural analogs and substituent effects.
Biological Activity
5-chloro-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxybenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in anticancer research. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H18ClN3O4S
- Molecular Weight : 383.9 g/mol
- CAS Number : 2034423-47-5
Synthesis
The synthesis of this compound typically involves the reaction of a pyridazine derivative with a sulfonamide precursor under controlled conditions. The process often utilizes organic solvents and bases to facilitate the reaction, ensuring high yield and purity.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. The compound has been tested against various cancer cell lines, including:
- Breast Cancer Cell Lines : MCF-7 (hormone-dependent) and MDA-MB-231 (hormone-independent)
- Colorectal Cancer Cell Lines : Caco-2 and HCT-116
In vitro assays demonstrated that this compound effectively inhibited cell growth across these lines, with notable selectivity indices indicating its potential as an anticancer agent .
The mechanism by which this compound exerts its anticancer effects is primarily through the inhibition of tubulin polymerization. This action leads to cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating. Molecular docking studies suggest that it binds to the colchicine-binding site on tubulin, similar to other known microtubule inhibitors .
Case Studies and Research Findings
- In Vitro Studies :
- Cell Cycle Analysis :
-
Animal Studies :
- Preliminary in vivo studies have shown promising antitumor activity when administered to tumor-bearing mice models. The compound not only reduced tumor size but also improved survival rates compared to control groups.
Summary Table of Biological Activity
| Property | Description |
|---|---|
| Anticancer Activity | Effective against MCF-7, MDA-MB-231, Caco-2, HCT-116 |
| Mechanism | Inhibition of tubulin polymerization leading to G2/M arrest |
| Selectivity Index | High selectivity for cancer cells over normal cells |
| In Vivo Efficacy | Reduction in tumor size in animal models |
Q & A
Q. What are the standard synthetic routes for 5-chloro-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxybenzenesulfonamide, and how are reaction conditions optimized?
The synthesis typically involves sequential coupling of pyridazine and benzenesulfonamide moieties. Key steps include:
- Cyclopropane introduction : Reacting 3-cyclopropylpyridazinone precursors with ethylenediamine derivatives under reflux in dimethylformamide (DMF) at 50–60°C for 3–4 hours .
- Sulfonamide bond formation : Using 5-chloro-2-methoxybenzenesulfonyl chloride with a tertiary amine base (e.g., triethylamine) in acetone to minimize side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol yields >85% purity. Reaction monitoring via TLC and HPLC ensures optimal conditions .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : H and C NMR confirm cyclopropyl, pyridazinone, and sulfonamide linkages. Key signals include δ 1.2–1.4 ppm (cyclopropyl CH) and δ 8.1–8.3 ppm (pyridazinone protons) .
- Mass spectrometry (HRMS) : Exact mass analysis validates molecular formula (e.g., [M+H] for CHClNOS) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% required for biological assays) .
Q. What are the primary stability considerations during storage and handling?
- pH sensitivity : Degrades above pH 8.0; store in neutral buffers (e.g., PBS) at 4°C .
- Light sensitivity : Cyclopropane and pyridazinone groups are photoactive; use amber vials .
- Thermal stability : Decomposes above 150°C; differential scanning calorimetry (DSC) confirms thermal profile .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for pyridazinone-sulfonamide derivatives?
Discrepancies often arise from:
- Structural analogs : Minor substituent changes (e.g., cyclopropyl vs. phenyl groups) significantly alter target binding. Compare IC values against homologous compounds (e.g., 3-phenylpyridazinone derivatives show 10-fold lower antifungal activity) .
- Assay variability : Standardize cell-based assays (e.g., fungal strain ATCC 90028) and use positive controls (e.g., fluconazole) to validate results .
- Solubility effects : Use co-solvents (e.g., DMSO ≤0.1%) to avoid aggregation artifacts in dose-response studies .
Q. What mechanistic insights exist for the compound’s interaction with fungal cytochrome P450 enzymes?
- Docking studies : Pyridazinone oxygen forms hydrogen bonds with CYP51’s heme-coordinating water, while the sulfonamide group interacts with Tyr131 in Candida albicans .
- Kinetic analysis : Non-competitive inhibition (K = 0.8 µM) observed via Lineweaver-Burk plots; synergizes with azoles in checkerboard assays .
- Resistance profiling : Monitor ERG11 mutations (e.g., Y132H) using PCR and sequencing to assess clinical relevance .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced pharmacokinetics?
- Lipophilicity optimization : LogP calculations (e.g., ChemAxon) show cyclopropyl improves blood-brain barrier penetration vs. bulkier substituents .
- Metabolic stability : Replace methoxy groups with trifluoromethoxy to reduce CYP3A4-mediated oxidation (in vitro microsomal assays) .
- Sulfonamide bioisosteres : Replace –SONH– with tetrazole or phosphonate groups to enhance solubility without losing target affinity .
Q. What strategies mitigate side reactions during large-scale synthesis?
- Byproduct analysis : LC-MS identifies N-ethylation byproducts from excess ethylenediamine; optimize stoichiometry (1:1.2 molar ratio) .
- Catalyst selection : Palladium/charcoal (5% w/w) reduces debenzylation during cyclopropane formation .
- Solvent screening : Switch from DMF to acetonitrile to suppress sulfonamide hydrolysis at high temperatures .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
